molecular formula C37H69N11O9 B14261281 H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH CAS No. 249620-10-8

H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH

Cat. No.: B14261281
CAS No.: 249620-10-8
M. Wt: 812.0 g/mol
InChI Key: FROZVGWPPIBPEZ-UIRCOLITSA-N
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Description

The compound H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH is a peptide consisting of the amino acids valine, leucine, alanine, glutamine, leucine, leucine, and arginine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like methionine and cysteine, leading to the formation of sulfoxides and disulfides.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents for modifying specific amino acid residues.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH: has several applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of peptides in cellular processes and signaling pathways.

    Medicine: Exploring therapeutic potentials, such as antimicrobial or anticancer activities.

    Industry: Developing peptide-based materials and products.

Mechanism of Action

The mechanism of action of H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with different amino acid composition.

    H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH: Another peptide with a distinct sequence and potential biological activities.

Uniqueness

H-Val-Leu-Ala-Gln-Leu-Leu-Arg-OH: is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of multiple leucine residues may influence its hydrophobicity and interaction with other molecules.

Properties

CAS No.

249620-10-8

Molecular Formula

C37H69N11O9

Molecular Weight

812.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H69N11O9/c1-18(2)15-25(48-35(55)29(39)21(7)8)32(52)43-22(9)30(50)44-23(12-13-28(38)49)31(51)46-27(17-20(5)6)34(54)47-26(16-19(3)4)33(53)45-24(36(56)57)11-10-14-42-37(40)41/h18-27,29H,10-17,39H2,1-9H3,(H2,38,49)(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)(H,48,55)(H,56,57)(H4,40,41,42)/t22-,23-,24-,25-,26-,27-,29-/m0/s1

InChI Key

FROZVGWPPIBPEZ-UIRCOLITSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Origin of Product

United States

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